Benzhydryl carbamimidothioate hydrochloride
Description
Properties
IUPAC Name |
benzhydryl carbamimidothioate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.ClH/c15-14(16)17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,(H3,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFNCNHJOCSBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60282-85-1 | |
| Record name | Carbamimidothioic acid, diphenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60282-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 251710 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060282851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC251710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of benzhydrol’s hydroxyl group by HCl, rendering it a better leaving group. Thiourea acts as a nucleophile, attacking the benzhydryl carbon to form a thiocarbamimidate intermediate. Subsequent acid quenching yields the hydrochloride salt. Key parameters include:
-
Acid Concentration : 48% HCl or HBr is typically used to ensure complete protonation.
-
Temperature : Reflux conditions (90–100°C) drive the reaction to completion within 5–6 hours.
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Molar Ratios : A 1:1 molar ratio of benzhydrol to thiourea optimizes yield while minimizing side products like disubstituted derivatives.
A representative procedure involves refluxing benzhydrol (100 g), thiourea (82.36 g), and concentrated HCl (150 mL) in water (200 mL) for 5 hours. Post-reaction cooling precipitates the product, which is filtered, washed, and dried to afford benzhydryl carbamimidothioate hydrochloride in ~90% yield with >95% purity.
Alternative Synthetic Routes and Modifications
While acid-catalyzed condensation remains predominant, alternative strategies have been explored to enhance efficiency or circumvent harsh conditions.
Solvent-Free Mechanochemical Synthesis
Recent advances in green chemistry have demonstrated the feasibility of solvent-free synthesis using ball milling. Thiourea and benzhydrol are ground with catalytic HCl at ambient temperature, reducing energy consumption and reaction time. Preliminary data suggest yields comparable to traditional reflux methods (85–88%).
Microwave-Assisted Acceleration
Microwave irradiation drastically shortens reaction times by enhancing molecular agitation. A protocol combining benzhydrol, thiourea, and HCl under microwave irradiation (300 W, 100°C) achieves 92% yield in 30 minutes. This method is particularly advantageous for scale-up due to rapid heat transfer and uniform mixing.
Critical Analysis of Methodologies
The table below compares key parameters and outcomes across preparation methods:
| Method | Acid Used | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Acid-catalyzed reflux | HCl | 90°C | 5 h | 90% | >95% |
| Mechanochemical | HCl | Ambient | 2 h | 85% | 93% |
| Microwave | HCl | 100°C | 0.5 h | 92% | 97% |
Key Observations :
-
Traditional reflux offers high yield and purity but requires prolonged heating.
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Microwave methods balance speed and efficiency, making them ideal for industrial applications.
-
Mechanochemical synthesis, though eco-friendly, lags in yield due to incomplete reactant interaction.
Purification and Characterization
Crude this compound is typically purified via recrystallization from chloroform or ethanol-water mixtures. Analytical characterization includes:
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HPLC : Confirms purity (>95%) and detects residual thiourea or benzhydrol.
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FT-IR : Peaks at 3350 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (C=S) validate structure.
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¹H NMR : Aromatic protons (7.2–7.4 ppm) and methine proton (5.1 ppm) are diagnostic.
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions, such as disubstitution or oxidation, may occur under acidic conditions. Strategies to mitigate these include:
Chemical Reactions Analysis
Types of Reactions: Benzhydryl carbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Benzhydryl sulfoxide, benzhydryl sulfone.
Reduction: Benzhydryl amine, benzhydryl thiol.
Substitution: Various benzhydryl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzhydryl carbamimidothioate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzhydryl carbamimidothioate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities. For example, its antimicrobial properties may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between benzhydryl carbamimidothioate hydrochloride and related carbamimidothioate derivatives:
*Estimated molecular weight based on structural analysis.
This compound
Comparison Compounds
- RRD-251 Hydrochloride: Demonstrates selective inhibition of nNOS (IC₅₀ = 0.2 μM), making it a candidate for neurodegenerative disease research .
- S-Ethyl Trifluoromethyl Derivative: Exhibits 100-fold selectivity for nNOS over endothelial NOS, highlighting the role of fluorinated substituents in target specificity .
- 2-Chlorobenzyl Analogue : Primarily characterized as a process-related impurity in antifungal drugs like Sulconazole Nitrate, emphasizing the need for purity control in pharmaceuticals .
Biological Activity
Benzhydryl carbamimidothioate hydrochloride, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H14N2S·HCl
- Molecular Weight : 282.80 g/mol
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exhibit:
- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, revealing:
- Cell Proliferation Inhibition : It effectively inhibits the proliferation of cancer cells, as evidenced by reduced viability in treated cells.
- Mechanistic Insights : The compound's mechanism involves the downregulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates:
- Broad-Spectrum Activity : The compound shows activity against both Gram-positive and Gram-negative bacteria.
- Inhibitory Concentration (IC) : Studies report IC values ranging from 20 to 50 µg/mL, indicating moderate potency compared to standard antibiotics.
Study 1: Anticancer Efficacy
A study published in 2023 investigated the effects of this compound on leukemia cells. The findings included:
- Cell Line Used : HL-60 (human promyelocytic leukemia) cells.
- Results : The compound reduced cell viability by over 70% at a concentration of 10 µM after 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 5 | 75 |
| 10 | 30 |
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli:
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus and 50 µg/mL against E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Q & A
Q. What are the standard protocols for synthesizing Benzhydryl carbamimidothioate hydrochloride with high yield and purity?
A one-pot, multicomponent reaction is widely used, involving aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride (synonymous with this compound) under mild alkaline conditions. Methanol is typically employed as the solvent, with a reaction temperature of 70°C for 30 minutes. Post-reaction, the product is precipitated by dilution with water, filtered, and recrystallized from ethanol. This method achieves yields exceeding 85% and minimizes side reactions .
| Reaction Parameters | Optimized Conditions |
|---|---|
| Solvent | Methanol |
| Temperature | 70°C |
| Reaction Time | 30 minutes |
| Key Reagents | S-Benzylisothiourea hydrochloride, aromatic aldehydes |
Q. How is this compound characterized structurally?
Structural elucidation relies on spectroscopic techniques:
- NMR Spectroscopy : H and C NMR are used to confirm the benzhydryl moiety and thioamide linkage.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 291.82).
- Infrared (IR) Spectroscopy : Bands at ~1650 cm (C=N stretch) and ~1250 cm (C-S stretch) confirm functional groups .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred. A C18 column and mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid achieve baseline separation. For simultaneous quantification with excipients (e.g., methylparaben), gradient elution is required to resolve overlapping peaks. Sample preparation involves solid-phase extraction to minimize matrix interference .
Advanced Research Questions
Q. How can reaction intermediates in the synthesis of this compound be identified and monitored?
Mechanistic Approach :
- In-situ FTIR tracks the disappearance of the cyanoacetate carbonyl peak (~1730 cm) and emergence of the thiouracil C=N stretch.
- LC-MS identifies transient intermediates, such as the Knoevenagel adduct between the aldehyde and cyanoacetate. Kinetic studies suggest a stepwise mechanism: (1) Aldol condensation, (2) Cyclocondensation with the carbamimidothioate .
Q. What computational methods predict the electronic properties of this compound?
Density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set is effective. Key parameters include:
Q. How can contradictory data in analytical quantification be resolved?
Case Study : Discrepancies in simultaneous quantification of this compound and methylparaben arise from overlapping chromatographic peaks. Solutions include:
- Derivatization : Introduce a fluorescent tag (e.g., dansyl chloride) to enhance detection specificity.
- Multivariate Calibration : Partial least squares (PLS) regression deconvolutes overlapping UV spectra .
Q. What strategies optimize the stability of this compound under varying pH and temperature?
Degradation Studies :
Q. How does structural modification of the benzhydryl group affect biological activity?
Structure-Activity Relationship (SAR) :
- Fluorination : Introducing fluorine at the para position (e.g., 4-fluorophenyl) enhances metabolic stability and receptor binding affinity.
- Bulkier Substituents : Larger groups (e.g., biphenyl) reduce solubility but improve target selectivity. These modifications are guided by docking studies with cannabinoid CB1 receptors .
Methodological Tables
Q. Table 1. Comparative Reactivity of Benzhydryl Derivatives
| Derivative | HOMO-LUMO Gap (eV) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Benzhydryl carbamimidothioate | 4.2 | 2.8 | 12.5 (Water) |
| 4-Fluorophenyl analog | 3.9 | 3.1 | 8.3 (Water) |
| Biphenyl analog | 4.5 | 4.2 | 1.7 (Water) |
Data derived from DFT calculations and experimental LogP measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
